N-benzyl-4-(difluoromethoxy)aniline
Description
N-Benzyl-4-(difluoromethoxy)aniline is a fluorinated aromatic amine characterized by a benzyl group attached to the nitrogen atom and a difluoromethoxy (-OCF₂H) substituent at the para position of the aniline ring. This compound is of interest in organic synthesis and medicinal chemistry due to the electron-withdrawing nature of the difluoromethoxy group, which can modulate electronic properties, solubility, and biological activity.
Properties
Molecular Formula |
C14H13F2NO |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
N-benzyl-4-(difluoromethoxy)aniline |
InChI |
InChI=1S/C14H13F2NO/c15-14(16)18-13-8-6-12(7-9-13)17-10-11-4-2-1-3-5-11/h1-9,14,17H,10H2 |
InChI Key |
DDXDEOLCRXNRLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(difluoromethoxy)aniline typically involves the nucleophilic substitution of a suitable aniline derivative. One common method is the reaction of 4-(difluoromethoxy)aniline with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(difluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-benzyl-4-(difluoromethoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-4-(difluoromethoxy)aniline involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and specificity for certain targets, leading to inhibition or activation of biological pathways. The benzyl group may also contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
The difluoromethoxy group (-OCF₂H) differs from trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups in electronegativity and steric bulk. Key comparisons include:
- Electronic Effects : The trifluoromethoxy group (-OCF₃) is more electron-withdrawing than -OCF₂H due to the additional fluorine atom, which enhances resonance stabilization . This difference impacts reactivity in electrophilic substitution reactions and catalytic processes.
- Lipophilicity : The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups increase logP values compared to -OCF₂H, favoring membrane permeability in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
